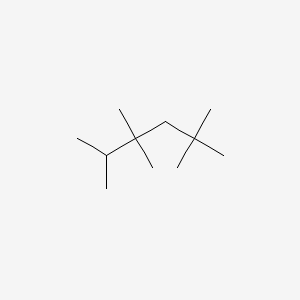
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide is a synthetic organic compound characterized by its unique structure, which includes multiple fluorine atoms and ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide typically involves the reaction of a heptanediamide precursor with ethylating agents and fluorinating reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective introduction of ethyl and fluorine groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of fluorine atoms, resulting in partially or fully defluorinated products.
Substitution: The ethyl and fluorine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially defluorinated amides.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying fluorine’s effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which N1,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-hexafluoroheptanediamide
- N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-pentafluoroheptanediamide
Uniqueness
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. Compared to similar compounds with fewer fluorine atoms, it exhibits higher thermal stability, increased resistance to chemical degradation, and unique interactions with biological targets.
Propiedades
Número CAS |
60934-65-8 |
|---|---|
Fórmula molecular |
C15H21F9N2O2 |
Peso molecular |
432.32 g/mol |
Nombre IUPAC |
N,N,N',N'-tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide |
InChI |
InChI=1S/C15H21F9N2O2/c1-5-25(6-2)10(27)9(16)12(17,18)14(21,22)15(23,24)13(19,20)11(28)26(7-3)8-4/h9H,5-8H2,1-4H3 |
Clave InChI |
IMYRIDTYGNJLRR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C(C(C(C(C(C(=O)N(CC)CC)(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


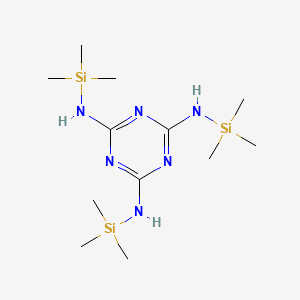



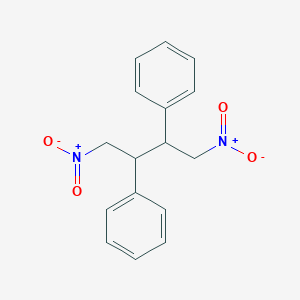
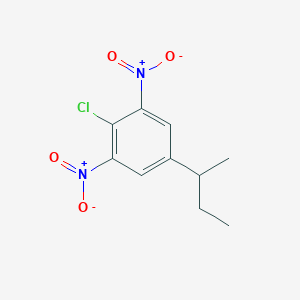


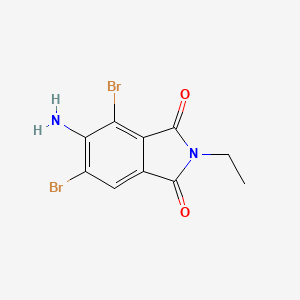
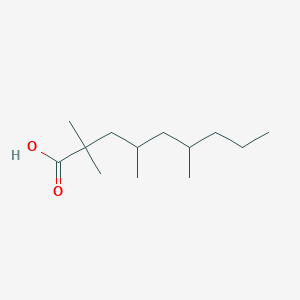


![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)
